molecular formula C9H13NO3 B3041740 Ethyl (E)-2-cyano-3-ethoxycrotonate CAS No. 35260-93-6

Ethyl (E)-2-cyano-3-ethoxycrotonate

Cat. No.: B3041740
CAS No.: 35260-93-6
M. Wt: 183.2 g/mol
InChI Key: YKXFOGAYPIPTKF-BQYQJAHWSA-N
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Description

Ethyl (E)-2-cyano-3-ethoxycrotonate is an organic compound that belongs to the class of α,β-unsaturated esters. This compound is characterized by the presence of a cyano group (–CN) and an ethoxy group (–OCH₂CH₃) attached to a crotonate backbone. It is widely used in organic synthesis due to its versatile reactivity and ability to participate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (E)-2-cyano-3-ethoxycrotonate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and ethyl acetoacetate in the presence of a base such as piperidine or pyridine. The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or toluene.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sodium ethoxide or potassium tert-butoxide can be employed to facilitate the reaction. The product is then purified through distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl (E)-2-cyano-3-ethoxycrotonate undergoes a variety of chemical reactions, including:

    Nucleophilic Addition: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding adducts.

    Michael Addition: Due to the presence of the α,β-unsaturated ester moiety, it readily participates in Michael addition reactions with nucleophiles like enolates and organometallic reagents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents such as ammonia, primary amines, and thiols in the presence of a base like triethylamine.

    Michael Addition: Enolates generated from ketones or esters using bases like lithium diisopropylamide (LDA) or sodium hydride (NaH).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

    Nucleophilic Addition: Formation of substituted amides, ethers, or thioethers.

    Michael Addition: Formation of β-substituted esters.

    Hydrolysis: Formation of ethyl cyanoacetate and ethanol.

Scientific Research Applications

Ethyl (E)-2-cyano-3-ethoxycrotonate has numerous applications in scientific research, including:

    Organic Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to form diverse chemical structures.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of ethyl (E)-2-cyano-3-ethoxycrotonate involves its reactivity towards nucleophiles and electrophiles. The cyano group and the α,β-unsaturated ester moiety make it a versatile compound for various chemical transformations. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

    Ethyl (E)-2-cyano-3-methoxycrotonate: Similar structure but with a methoxy group instead of an ethoxy group.

    Methyl (E)-2-cyano-3-ethoxycrotonate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl (E)-2-cyano-3-butoxycrotonate: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the ethoxy group provides different steric and electronic effects compared to its analogs, influencing its behavior in chemical reactions and biological systems.

Biological Activity

Ethyl (E)-2-cyano-3-ethoxycrotonate is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.21 g/mol. It is known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant case studies.

PropertyValue
Molecular FormulaC9H13NO3
Molecular Weight183.21 g/mol
Melting Point71°C to 73°C
AppearanceWhite to pale yellow crystals
Purity≥98%

This compound exhibits its biological activity through various mechanisms, primarily involving the inhibition of specific enzymes and pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit kinases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cell growth and survival rates, making it a candidate for cancer research.
  • Cytotoxicity : Research indicates that this compound may induce cytotoxic effects in various cancer cell lines. The compound's structure allows it to interact with cellular components, potentially leading to apoptosis in malignant cells .

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The mechanism involves the disruption of cell cycle progression and induction of apoptosis .
  • Antimicrobial Properties : this compound has been evaluated for its antimicrobial activity against various pathogens, including bacteria and fungi. The compound demonstrates significant inhibitory effects on microbial growth, suggesting potential as a therapeutic agent in infectious diseases .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Cancer Cell Lines : A study involving breast cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study measured apoptosis through flow cytometry and observed increased levels of pro-apoptotic markers .
  • Antimicrobial Testing : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, with minimal inhibitory concentrations established for both pathogens .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-ethoxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXFOGAYPIPTKF-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C#N)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(\C#N)/C(=O)OCC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-cyanoacetate (120 g, 1.06 mol) and triethylorthoacetate (354 g, 2.12 mol) in glacial acetic acid (33 g, 0.53 mol) was stirred at 120-130° C. overnight. The mixture was concentrated under vacuum to provide crude ethyl 2-cyano-3-ethoxybut-2-enoate. The residue was carried into the next reaction without further purification assuming 100% conversion.
Quantity
120 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.